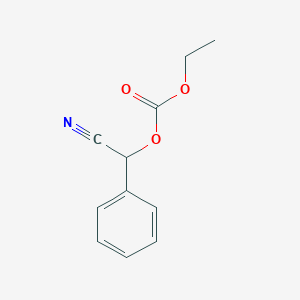

Cyano(phenyl)methyl ethyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6443-66-9 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

[cyano(phenyl)methyl] ethyl carbonate |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |

InChI Key |

MDFOBVDBSJPDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyano Phenyl Methyl Ethyl Carbonate and Analogues

Established Synthetic Pathways for Cyano(phenyl)methyl Ethyl Carbonate

The preparation of this compound can be achieved through several established methodologies, primarily involving the reaction of a cyanohydrin precursor with an ethyl carbonate-forming reagent.

Methodologies for Carbonate Formation from Cyanohydrins

There are two principal methods for the formation of the ethyl carbonate group on a cyanohydrin scaffold.

The first method involves the reaction of a cyanohydrin with ethyl chloroformate . This reaction is often performed in an aqueous medium using a cyanide source, such as sodium cyanide (NaCN), and a surfactant to facilitate the reaction between the organic and aqueous phases. nih.govunam.mx One study demonstrated the efficient preparation of cyanohydrin ethyl carbonates from various aromatic and heteroaromatic aldehydes using sodium cyanide and ethyl chlorocarbonate in water with a surfactant like dodecyltrimethyl ammonium (B1175870) chloride (DTMAC) at low temperatures. nih.govunam.mx Another approach mentioned using tetrahydrofuran (B95107) (THF) as the organic solvent in a phase-transfer catalyzed reaction with aqueous NaCN and ethyl chloroformate. researchgate.net

The second prominent methodology utilizes ethyl cyanoformate as the reagent for carbonate formation. This method can be catalyzed by various catalysts, including amines and metal complexes. nih.govorganic-chemistry.org The use of ethyl cyanoformate is considered advantageous as it avoids the handling of more hazardous reagents like hydrogen cyanide. organic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions.

Temperature: Reaction temperatures can vary significantly depending on the chosen methodology. For instance, the synthesis using ethyl chloroformate in an aqueous medium is effective at low temperatures. unam.mx In contrast, catalytic methods using ethyl cyanoformate have been optimized at temperatures ranging from room temperature down to -40 °C to achieve high yields and enantioselectivity. nih.govorganic-chemistry.org Some reactions involving less reactive ketones required elevated temperatures of 50 °C. nih.gov

Solvents: A range of solvents can be employed. Water has been successfully used as a solvent in reactions involving ethyl chloroformate, offering an environmentally benign option. nih.govunam.mx Acetonitrile is another common solvent, particularly in catalyst-driven reactions with ethyl cyanoformate. nih.gov Some protocols have even been developed under solvent-free conditions, which simplifies product isolation and is environmentally friendly. nih.gov

Reagents: The choice of reagents is crucial. In the ethyl chloroformate method, the selection of an appropriate surfactant, such as dodecyltrimethyl ammonium chloride (DTMAC), has been shown to be critical for the reaction's success in aqueous media. nih.gov For reactions utilizing ethyl cyanoformate, the choice of catalyst is paramount and is discussed in the following section.

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in the synthesis of this compound, offering routes with high efficiency and stereocontrol.

Amine Catalysis: Amines, such as 4-(dimethylamino)pyridine (DMAP), are effective catalysts for the reaction of aldehydes with ethyl cyanoformate. nih.gov The catalytic activity of the amine has been correlated with its pKaH, suggesting that stronger bases like amidines or guanidines could be more effective. nih.gov Another potent amine-based catalyst is 1,5,7-triazabicyclo researchgate.netresearchgate.netdec-5-ene (TBD), which has been used to catalyze the reaction of carbonyl compounds with methyl cyanoformate, a close analogue of ethyl cyanoformate. nih.gov

Polymer-Supported Catalysts: To facilitate catalyst recovery and reuse, polymer-supported versions of catalysts have been developed. For example, polymer-supported TBD (PS-TBD) has been shown to be an effective and recyclable catalyst for the synthesis of cyanohydrin carbonates. nih.gov

Metal-Based Catalysis: A significant advancement in this field is the use of metal complexes as catalysts, particularly for asymmetric synthesis. A bimetallic titanium complex, [(salen)TiO]₂, has been successfully employed to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin ethyl carbonates with high enantiomeric excesses (up to 95%). organic-chemistry.orgorganic-chemistry.org This catalytic system is effective at low catalyst loadings (5 mol %) and reduced temperatures. organic-chemistry.org

Synthesis of Substituted Cyano(aryl)methyl Ethyl Carbonates

The synthetic methodologies described above have been extended to a variety of substituted aromatic and heteroaromatic aldehydes, allowing for the preparation of a diverse range of cyano(aryl)methyl ethyl carbonates.

Incorporation of Varied Aromatic and Heteroaromatic Moieties

The synthesis of cyano(aryl)methyl ethyl carbonates is not limited to the phenyl group. A broad spectrum of aromatic and heteroaromatic aldehydes can be used as starting materials, demonstrating the versatility of the existing synthetic methods. Both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated. unam.mxnih.gov

Below is a table summarizing the types of aldehydes that have been successfully converted to their corresponding cyanohydrin ethyl carbonates.

| Aldehyde Type | Substituent Examples | Applicable Synthetic Method | Reference |

| Aromatic Aldehydes | Benzaldehyde (B42025), 4-Methylbenzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde, 2-Chlorobenzaldehyde | Ethyl chloroformate/NaCN in water; Ethyl cyanoformate/amine catalyst; Ethyl cyanoformate/Ti-catalyst | nih.govunam.mxorganic-chemistry.orgnih.gov |

| Heteroaromatic Aldehydes | 2-Furaldehyde, 2-Thiophenecarboxaldehyde, 3-Pyridinecarboxaldehyde | Ethyl chloroformate/NaCN in water | unam.mx |

| Aliphatic Aldehydes | Heptanal, Cyclohexanecarboxaldehyde | Ethyl cyanoformate/amine catalyst; Ethyl cyanoformate/Ti-catalyst | nih.govorganic-chemistry.org |

This table is illustrative and not exhaustive of all reported examples.

Influence of Substituent Effects on Synthetic Efficiency

The electronic nature of the substituents on the aromatic ring can influence the efficiency and stereoselectivity of the synthesis of cyano(aryl)methyl ethyl carbonates.

In the asymmetric synthesis catalyzed by the bimetallic titanium complex, electron-rich aromatic aldehydes have been observed to provide products with particularly high yields and enantiomeric excesses. organic-chemistry.org However, in other synthetic approaches, the presence of either electron-donating or electron-withdrawing groups on the aromatic aldehyde does not significantly impact the yield, indicating the robustness of these methods across a range of substrates. unam.mxnih.gov For instance, the synthesis in aqueous media using ethyl chloroformate and NaCN has been shown to be effective for aromatic aldehydes bearing both types of substituents. unam.mx In amine-catalyzed reactions with ethyl cyanoformate, aromatic aldehydes were found to be less reactive than aliphatic aldehydes, requiring a higher catalyst concentration. nih.gov

Development of Sustainable Synthesis Approaches for Cyanocarbonates

The development of sustainable, or "green," synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. In the context of cyanocarbonate synthesis, several strategies have been explored to align with these principles.

A key approach involves the use of catalytic methods, which are inherently more sustainable than stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. For instance, the asymmetric addition of ethyl cyanoformate to aldehydes can be catalyzed by a bimetallic titanium complex, [(salen)TiO]₂. nih.gov This catalytic system enables the synthesis of cyanohydrin carbonates with high enantiomeric excesses, providing a pathway to chiral products, which are of significant interest in medicinal chemistry. nih.gov The use of a catalyst in small quantities minimizes waste compared to methods requiring stoichiometric amounts of activating reagents.

Another avenue for sustainable synthesis is the exploration of alternative and less toxic cyanide sources. Traditional cyanation reactions often employ highly toxic reagents like hydrogen cyanide or alkali metal cyanides. Research into palladium-catalyzed cyanation reactions has opened up possibilities for using less hazardous cyanide sources. researchgate.net For example, potassium ferrocyanide [K₄[Fe(CN)₆]], a less toxic and stable solid, has been successfully used as a cyanide source in the synthesis of aryl nitriles, a related class of compounds. organic-chemistry.org The principles of these palladium-catalyzed reactions, which can be performed under mild conditions, could be adapted for the synthesis of cyanocarbonates, thereby avoiding more hazardous reagents. researchgate.netorganic-chemistry.org

The choice of solvent is another critical factor in sustainable synthesis. Many organic reactions are conducted in volatile organic compounds (VOCs), which pose environmental and health risks. The development of reactions in greener solvents, such as water, ethanol (B145695), or even under solvent-free conditions, is a major focus of green chemistry. While specific examples for this compound are not extensively documented in the literature, the general trend in organic synthesis is to move towards such environmentally benign reaction media. wordpress.com

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to sustainable synthesis. Catalytic reactions, by their nature, tend to have higher atom economy. The synthesis of cyanohydrin carbonates from aldehydes and ethyl cyanoformate, for example, is an addition reaction where all the atoms of the reactants are incorporated into the product, representing an ideal scenario in terms of atom economy.

The following table summarizes some sustainable approaches applicable to the synthesis of cyanocarbonates and their analogues.

| Sustainable Approach | Description | Potential Benefits | Relevant Research Area |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst, such as a titanium-salen complex, to induce stereoselectivity in the formation of cyanohydrin carbonates from aldehydes and ethyl cyanoformate. nih.gov | High enantiomeric excess, reduction of waste compared to chiral auxiliaries, potential for lower catalyst loading. | Asymmetric Catalysis |

| Alternative Cyanide Sources | Employment of less toxic and more stable cyanide reagents, such as potassium ferrocyanide, in palladium-catalyzed reactions. organic-chemistry.org | Reduced toxicity and handling risks, improved safety profile of the overall process. | Cross-coupling Reactions |

| Green Solvents | Utilization of environmentally benign solvents like water, ethanol, or performing reactions under solvent-free conditions. wordpress.com | Reduced environmental pollution, lower health risks associated with volatile organic compounds. | Green Chemistry |

| High Atom Economy Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, such as addition reactions. | Minimization of waste, increased efficiency of the chemical transformation. | Reaction Design |

Elucidating Reaction Mechanisms and Reactivity Profiles of Cyano Phenyl Methyl Ethyl Carbonate

Cyano(phenyl)methyl Ethyl Carbonate as an Acyl Anion Equivalent

The concept of an acyl anion equivalent is a cornerstone of modern synthetic organic chemistry, allowing for the formation of carbon-carbon bonds through the umpolung (polarity reversal) of a carbonyl group's reactivity. In principle, this compound could serve as such an equivalent. The presence of the electron-withdrawing cyano and ethyl carbonate groups on the same carbon atom would render the alpha-proton acidic, facilitating its removal by a suitable base to generate a carbanion.

Generation and Stability of the Cyanocarbonate Anion

The generation of the cyanocarbonate anion would theoretically involve the deprotonation of the alpha-carbon of this compound using a strong, non-nucleophilic base. The choice of base would be critical to avoid competing reactions, such as nucleophilic attack at the carbonate carbonyl or the nitrile carbon.

The stability of the resulting anion would be a key factor in its utility. It is anticipated that the negative charge would be stabilized through resonance delocalization onto both the cyano and the ethyl carbonate groups. The phenyl group would also contribute to stabilization through inductive effects and potentially further resonance delocalization. The extent of this stabilization would influence the anion's longevity in solution and its subsequent reactivity.

Hypothetical Generation of the Cyanocarbonate Anion:

| Reactant | Base | Solvent | Product Anion |

| This compound | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | Lithium cyano(phenyl)(ethoxycarbonyl)methanide |

| This compound | Sodium hydride (NaH) | Dimethylformamide (DMF) | Sodium cyano(phenyl)(ethoxycarbonyl)methanide |

Nucleophilic Character and Reactivity of the Anion in Addition Reactions

The generated cyanocarbonate anion would be expected to exhibit nucleophilic character, capable of participating in a variety of addition reactions. Its reactivity would be dictated by the distribution of electron density, with potential for attack through either the carbon, nitrogen (of the cyano group), or oxygen (of the carbonate group) atoms. However, attack via the carbon atom is generally favored in such systems, leading to the formation of a new carbon-carbon bond.

The anion's utility as an acyl anion equivalent would be realized in its reaction with various electrophiles, such as aldehydes, ketones, and alkyl halides. For instance, reaction with an aldehyde would, after a subsequent workup step, be expected to yield a β-hydroxy-α-cyano-α-phenyl ethyl carbonate.

Cascade and Domino Reactions Driven by this compound

Cascade and domino reactions are highly efficient processes that allow for the formation of complex molecular architectures in a single synthetic operation. The unique combination of functional groups in this compound suggests its potential as a substrate in such reaction sequences.

Mechanistic Studies of Conjugate Addition Reactions

The cyanocarbonate anion, once formed, could theoretically participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. Mechanistic studies, were they to be conducted, would likely focus on the stereochemical outcome of such additions and the influence of reaction conditions (e.g., temperature, solvent, counter-ion) on the diastereoselectivity.

Investigating Alkoxycarbonyl Group Transfer Processes

While the primary reactivity of the cyanocarbonate anion is expected to be as a carbon nucleophile, the possibility of alkoxycarbonyl group transfer cannot be entirely discounted under certain conditions. Detailed mechanistic investigations would be necessary to explore whether the anion could act as a donor of the ethoxycarbonyl group to other nucleophiles, although this is considered a less probable reaction pathway.

Intramolecular Cyclization and Ring-Forming Reactions

A particularly intriguing, yet unexplored, area of reactivity for this compound would be its application in intramolecular cyclization reactions. If the molecule were to contain a suitable electrophilic site elsewhere in its structure, the generated cyanocarbonate anion could potentially attack this site, leading to the formation of a cyclic compound. The feasibility and outcome of such a reaction would depend on the length and nature of the tether connecting the nucleophilic and electrophilic centers.

Electrophilic Reactivity of the Carbonate Moiety

The carbonate moiety in this compound possesses electrophilic character, rendering it susceptible to attack by nucleophiles. This reactivity is attributed to the presence of the carbonyl group within the carbonate functionality. The electron-withdrawing nature of the adjacent oxygen atoms enhances the partial positive charge on the carbonyl carbon, making it an attractive site for nucleophilic substitution reactions.

While specific studies on the electrophilic reactivity of this compound are not extensively documented, general principles of carbonate ester reactivity can be applied. Nucleophilic attack on the carbonyl carbon can lead to the cleavage of the carbonate group, resulting in the formation of various derivatives. For instance, reaction with a nucleophile (Nu⁻) would proceed via a tetrahedral intermediate, with the subsequent departure of either the ethoxy or the cyano(phenyl)methoxy group. The regioselectivity of this cleavage would be influenced by the nature of the nucleophile and the reaction conditions.

It is established that O-protected cyanohydrins, including ethoxycarbonyl cyanohydrins, contain an electrophilic center within the protecting group, which allows for additional reaction pathways beyond those of the cyanohydrin itself.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the current literature. However, insights can be drawn from studies on the formation and reactions of similar cyanohydrin carbonates.

The formation of cyanohydrin carbonates from aldehydes and cyanoformates is a well-studied reaction. For instance, the synthesis of various cyanohydrin ethyl carbonates has been shown to be catalyzed by different systems, and the reaction rates are influenced by factors such as the catalyst, solvent, and temperature. While these studies focus on the formation of the cyanohydrin carbonate, they provide a basis for understanding the stability and reactivity of the product.

Thermodynamic considerations for the formation of cyanohydrins from aldehydes and ketones are well-documented. The equilibrium generally favors the product for aldehydes and unhindered ketones. The carbonate group in this compound is generally considered more stable towards hydrolysis than the corresponding trimethylsilyl (B98337) ether, which is a commonly used protecting group for cyanohydrins. acs.org This enhanced stability suggests a thermodynamically more favorable product in many contexts.

General kinetic studies on the transesterification of carbonates, such as the synthesis of ethyl methyl carbonate, have been performed, providing insights into the reaction mechanisms and the influence of catalysts. ccspublishing.org.cnresearchgate.net These studies often involve determining reaction orders and activation energies, which are crucial for optimizing reaction conditions. While not directly applicable to this compound, they provide a framework for how such studies could be conducted and the types of parameters that would be important.

Stereoselectivity and Asymmetric Induction in Cyanocarbonate Reactions

The synthesis of chiral cyanohydrins and their derivatives is a significant area of research in organic chemistry due to their utility as versatile building blocks for the synthesis of enantiomerically pure compounds. This compound, possessing a stereocenter at the carbon bearing the cyano and phenyl groups, can exist as a pair of enantiomers.

Significant progress has been made in the asymmetric synthesis of cyanohydrin ethyl carbonates. One notable method involves the use of a bimetallic titanium-salen complex as a catalyst for the addition of ethyl cyanoformate to aldehydes. acs.org This approach has been successfully applied to a variety of aromatic aldehydes, including benzaldehyde (B42025), the precursor to this compound.

The reaction conditions for the asymmetric synthesis of (S)-mandelonitrile ethyl carbonate, the enantiomer of this compound, have been optimized. The enantiomeric excess (ee) of the product is highly dependent on the reaction temperature and catalyst loading.

Table 1: Asymmetric Synthesis of (S)-Mandelonitrile Ethyl Carbonate acs.org

| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | -85 | - | 0 | - |

| 1 | -73 | 48 | 100 | 94 |

| 5 | -78 | 24 | 100 | 95 |

| 5 | -40 | 3 | 100 | 88 |

| 5 | 0 | 1 | 100 | 79 |

| 5 | Room Temp | 0.5 | 100 | 60 |

This data demonstrates that high enantioselectivity can be achieved at lower temperatures, albeit with longer reaction times. The catalyst system exhibits excellent performance with electron-rich aromatic aldehydes.

The stereochemical outcome of these reactions is primarily determined by the chirality of the catalyst. The use of a chiral ligand, such as the salen ligand derived from (R,R)-cyclohexanediamine, creates a chiral environment around the metal center, which directs the approach of the reactants and leads to the preferential formation of one enantiomer. acs.orgdiva-portal.org

While the focus has been on the asymmetric synthesis of cyanohydrin carbonates, the stereoselectivity of subsequent reactions involving the chiral center of this compound would be of significant interest for the synthesis of other chiral molecules. The stereochemical integrity of the chiral center during such transformations would be a critical factor.

Applications of Cyano Phenyl Methyl Ethyl Carbonate in Complex Organic Molecule Construction

Accessing Polyfunctional Tricarbonyl Compounds

The generation of polyfunctional tricarbonyl compounds is a significant endeavor in organic chemistry, as these motifs are precursors to a wide array of more complex molecules. Cyano(phenyl)methyl ethyl carbonate has proven to be a valuable tool in this context, enabling the efficient synthesis of various tricarbonyl structures.

While specific literature detailing the direct use of this compound for the synthesis of β-keto esters, γ-keto esters, and 1,4-diones is not extensively available, its structural elements are relevant to the established synthetic routes for these compounds. Generally, β-keto esters are synthesized through methods like the Claisen condensation of esters or the acylation of ketone enolates. organic-chemistry.orgnih.gov For instance, the C-acylation of lithium enolates with reagents like methyl cyanoformate provides high yields of β-keto esters under mild conditions. researchgate.net Similarly, γ-keto esters can be prepared through various methods, including the hydration of 3-alkynoates catalyzed by transition metals like gold(III). nih.gov The synthesis of 1,4-diones is often achieved through the oxidation of 1,4-diols or the coupling of α-haloketones with enolates.

The reactivity of this compound, particularly the lability of the proton adjacent to the cyano and phenyl groups, suggests its potential as a precursor to a nucleophile that could engage in reactions leading to these tricarbonyl compounds. However, detailed studies demonstrating these specific transformations are not prevalent in the reviewed literature.

The true synthetic power of this compound is showcased in its application for building carbocyclic and heterocyclic frameworks. Research has demonstrated that lithium anions derived from O-carbonate-protected cyanohydrins, such as this compound, can undergo conjugate addition to cycloalkenones. This reaction proceeds with a concurrent transfer of the alkoxycarbonyl group, leading to the formation of tricarbonyl compounds. These intermediates possess multiple reactive sites, making them ideal substrates for further chemical elaboration.

The synthetic potential of these cascade products is particularly evident in their use for constructing bicyclic and tricyclic systems through intramolecular condensation reactions. The strategic arrangement of the carbonyl groups within the newly formed tricarbonyl adducts allows for controlled ring-closing reactions, providing access to complex polycyclic structures that are often found in natural products and pharmaceutically active molecules.

Synthetic Pathways to Diverse Organic Architectures

Beyond the initial formation of tricarbonyl compounds, this compound facilitates the development of diverse and complex organic architectures through elegant and efficient synthetic strategies.

A significant advantage of using this compound is the ability to perform sequential bond-forming reactions in a one-pot fashion. The initial conjugate addition and alkoxycarbonyl transfer sets the stage for subsequent intramolecular reactions without the need for isolating intermediates. This approach is highly efficient, as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. The in situ generated tricarbonyl compounds can be directly subjected to conditions that promote intramolecular aldol (B89426) or Claisen-type condensations, leading to the rapid assembly of intricate molecular skeletons. This streamlined process highlights the elegance and practicality of using this reagent in modern organic synthesis.

While the reviewed literature does not provide specific examples of the application of this compound in completed formal or total syntheses of natural products, its ability to generate complex polycyclic systems suggests its potential in such endeavors. The construction of bicyclic and tricyclic frameworks is a critical step in the synthesis of many complex natural products. Therefore, the methodologies developed using this reagent could foreseeably be integrated into synthetic routes targeting such molecules. Further research in this area is needed to fully realize and document the contributions of this compound to the fields of formal and total synthesis.

Role in the Synthesis of Precursors for Advanced Organic Materials

The application of this compound in the synthesis of precursors for advanced organic materials is an area that remains largely unexplored in the current scientific literature. Advanced organic materials, which include polymers, dyes, and materials for electronic applications, often require highly functionalized and structurally precise building blocks. ncert.nic.inresearchgate.net The ability of this compound to generate polyfunctional tricarbonyl compounds and complex cyclic systems could potentially be leveraged for the synthesis of novel monomers or functional additives for such materials. However, at present, there is a lack of specific research detailing these applications.

Computational and Theoretical Investigations of Cyano Phenyl Methyl Ethyl Carbonate

Electronic Structure and Molecular Orbital Analysis

The electronic properties of cyano(phenyl)methyl ethyl carbonate are governed by the interplay of the phenyl, cyano, and ethyl carbonate groups. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the ideal tool to provide a detailed picture of its molecular orbitals and charge distribution.

Frontier Orbital Theory (HOMO-LUMO) Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. libretexts.orgirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carbonate group. The LUMO is likely to be centered on the antibonding π* orbital of the cyano group (C≡N) and the carbonyl group (C=O) of the carbonate, making these sites susceptible to nucleophilic attack. elsevierpure.comnih.gov Computational studies on related nitriles and carbonates support this distribution. rsc.orgresearchgate.netrsc.org

Table 1: Projected Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Projected Value (eV) | Implication for Reactivity |

| EHOMO | -8.5 | Moderate electron-donating ability |

| ELUMO | -1.2 | Good electron-accepting ability at cyano and carbonyl groups |

| HOMO-LUMO Gap (ΔE) | 7.3 | High kinetic stability, but with reactive electrophilic sites |

| Ionization Potential (I) | 8.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |

| Global Hardness (η) | 3.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.8 | Moderate electrophilic character |

Note: These values are illustrative and extrapolated from computational data on analogous structures like mandelonitrile (B1675950) and ethyl methyl carbonate. Actual values would require specific DFT calculations.

Charge Distribution and Reactivity Prediction

The distribution of partial charges within the this compound molecule provides further insight into its reactivity. The nitrogen atom of the cyano group and the oxygen atoms of the carbonate group are expected to carry negative partial charges, making them potential sites for electrophilic attack or coordination to metal ions. colab.ws Conversely, the carbon atom of the cyano group and the carbonyl carbon of the carbonate are predicted to be electrophilic, bearing positive partial charges, thus being susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. For this molecule, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, and positive potential (blue) around the hydrogen atoms and the electrophilic carbon centers. elsevierpure.com This confirms the sites most likely to be involved in chemical reactions.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation barriers.

Transition State Analysis and Energy Barrier Calculations

The hydrolysis of the ester group in this compound is a key reaction. Both acid- and base-catalyzed hydrolysis would proceed through a tetrahedral intermediate. libretexts.org Computational studies on ester hydrolysis reveal that the formation of this intermediate is often the rate-determining step. nih.govresearchgate.net For the acid-catalyzed mechanism, a protonated carbonyl group increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water. libretexts.orgchemguide.co.uk In the base-catalyzed saponification, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The cyano group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions, to form a carboxylic acid or an amide intermediate. The reaction mechanism involves the protonation of the nitrogen atom followed by the attack of water.

Table 2: Projected Activation Energies for Key Reactions of this compound (Illustrative)

| Reaction | Catalyst | Projected Activation Energy (kcal/mol) | Key Features of Transition State |

| Ester Hydrolysis | Acid (H3O+) | 15 - 20 | Tetrahedral intermediate with protonated carbonyl |

| Ester Hydrolysis | Base (OH-) | 12 - 18 | Tetrahedral alkoxide intermediate |

| Nitrile Hydrolysis | Acid (H3O+) | 20 - 25 | Protonated nitrile attacked by water |

| Nitrile Hydrolysis | Base (OH-) | 18 - 22 | Hydroxide attack on the cyano carbon |

Note: These values are illustrative and based on general activation energies for ester and nitrile hydrolysis. nih.govnih.govic.ac.uk Specific values would depend on the computational method and solvent model used.

Solvent Effects on Reaction Energetics and Pathways

The solvent plays a crucial role in the energetics and pathways of reactions involving polar molecules like this compound. Polar solvents are expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate, particularly for hydrolysis reactions. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents. For instance, the hydrolysis of the ester and nitrile functionalities would be significantly faster in polar protic solvents like water or ethanol (B145695) compared to nonpolar solvents like hexane. The dielectric constant of the solvent is a key parameter influencing these effects. researchgate.net Studies on similar reactions in various solvents have shown that explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate picture of the reaction mechanism, especially when hydrogen bonding is involved. ic.ac.uknih.gov

Acidity/Basicity and Stability Correlations

The basicity of the molecule is attributed to the lone pairs of electrons on the nitrogen atom of the cyano group and the oxygen atoms of the carbonate. The carbonate oxygens are generally more basic than the nitrile nitrogen. bccampus.ca Protonation would most likely occur at the carbonyl oxygen of the carbonate group under acidic conditions. chemguide.co.uk

pKa Studies of the α-Cyano C-H Bond

The α-proton is activated by two electron-withdrawing groups: the cyano group (-CN) and the ethyl carbonate group (-OC(O)OEt). The cyano group is a powerful electron-withdrawing group through both induction and resonance, significantly stabilizing the resulting carbanion. The ester component of the carbonate also contributes to stabilization through resonance. The phenyl group (-C6H5) attached to the α-carbon can further delocalize the negative charge of the conjugate base through resonance, thereby increasing the acidity of the α-proton.

Recent advancements in computational chemistry have led to the development of tools for predicting the pKa values of C-H bonds with considerable accuracy. nih.govchemrxiv.orgbeilstein-journals.org For instance, machine learning models trained on large datasets of experimentally determined pKa values in dimethyl sulfoxide (B87167) (DMSO) can predict C-H pKa values with a mean absolute error of around 1.24 to 1.53 pKa units. beilstein-journals.org

To provide context, the pKa values of several related compounds are presented in the table below. These values, determined in DMSO, offer a benchmark for estimating the pKa of the α-cyano C-H bond in the target molecule.

Table 1: Experimental pKa Values of Selected α-Cyano Compounds in DMSO

| Compound | Structure | pKa in DMSO |

| Acetonitrile | CH₃CN | 31.3 |

| Phenylacetonitrile | C₆H₅CH₂CN | 21.9 |

| Ethyl Cyanoacetate | NCCH₂CO₂Et | 13.1 |

| Malononitrile | NCCH₂CN | 11.1 |

Given the presence of both a phenyl and an ethyl carbonate group, the pKa of the α-cyano C-H bond in this compound is expected to be in the range of, or slightly lower than, that of ethyl cyanoacetate. The additional phenyl group provides further stabilization to the conjugate base.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are crucial for elucidating the relationship between the structure of this compound and its chemical reactivity. The reactivity is largely dictated by the acidity of the α-proton and the stability of the resulting carbanion. This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Studies on the Michael addition of α-substituted cyanoacetates to vinyl ketones, catalyzed by organocatalysts, highlight the synthetic utility of the carbanions generated from these precursors. researchgate.netnih.gov Computational studies in this area often focus on the transition state energies and the non-covalent interactions between the catalyst, the nucleophile, and the electrophile to explain the observed stereoselectivity. nih.gov

For this compound, theoretical models would predict that the carbanion formed upon deprotonation is planar at the α-carbon, allowing for effective resonance delocalization of the negative charge onto the cyano and carbonate groups, as well as the phenyl ring. The distribution of the negative charge can be calculated using various computational methods, which in turn can help predict the regioselectivity of its reactions with electrophiles.

Conformational Analysis and Spectroscopic Property Predictions

The three-dimensional structure and flexibility of this compound are key to understanding its physical properties and chemical behavior. Conformational analysis and the prediction of spectroscopic properties through computational methods provide a deeper understanding of the molecule's preferred shapes and how it interacts with electromagnetic radiation.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comkhanacademy.org For this compound, the key rotatable bonds are those connecting the α-carbon to the phenyl group, the α-carbon to the carbonate group, and the bonds within the ethyl carbonate moiety.

While specific conformational studies on this compound are not available, insights can be drawn from studies on similar molecules, such as ethyl-substituted Criegee intermediates and other esters. nih.gov The relative energies of different conformers (staggered vs. eclipsed) determine their population at a given temperature. khanacademy.org Staggered conformations are generally more stable due to reduced steric and torsional strain. youtube.com

The table below illustrates the concept of conformational analysis by showing the relative energies of different conformers for a simple molecule like butane. This helps to visualize the energy differences between various spatial arrangements.

Table 2: Relative Energy of Butane Conformers (Viewing along the C2-C3 bond)

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH₃) | 120° | 3.6 |

| Fully Eclipsed (CH₃, CH₃) | 0° | 4-6 |

For this compound, a full conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would reveal the global minimum energy conformation and the energy barriers to rotation between different stable conformers. Such an analysis would likely show that the most stable conformer minimizes steric hindrance between the bulky phenyl and ethyl carbonate groups.

Theoretical calculations can also predict various spectroscopic properties, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule. For instance, the calculated IR spectrum would show characteristic stretching frequencies for the C≡N bond, the C=O of the carbonate, and the C-O bonds, which can be compared with experimental data for structural verification.

Chemical Stability and Degradation Pathways of Cyano Phenyl Methyl Ethyl Carbonate in Non Biological Systems

Hydrolytic Degradation Mechanisms of Carbonates

The hydrolysis of cyano(phenyl)methyl ethyl carbonate involves the cleavage of the ester bond by water, a reaction that can be significantly influenced by the pH of the surrounding medium. This process can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of organic carbonates like this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. bue.edu.eg The reaction proceeds through a tetrahedral intermediate, which then breaks down to release the corresponding alcohol and a carbamic acid, the latter of which is unstable and decomposes to carbon dioxide and the corresponding amine or, in this case, the cyanohydrin.

It is important to note that the nitrile group within this compound can also undergo acid-catalyzed hydrolysis. This process typically occurs in two stages: first to an amide, and then to a carboxylic acid. rsc.org Therefore, under prolonged acidic conditions, further degradation of the initial hydrolysis products is possible.

In alkaline environments, the hydrolysis of carbonates is generally faster and proceeds via a different mechanism. epa.gov A hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the carbonate. This addition-elimination reaction forms a tetrahedral intermediate that subsequently collapses, leading to the cleavage of the ester bond and the formation of an alcohol and a carboxylate salt. chemguide.co.uk This process, often referred to as saponification, is effectively irreversible because the resulting carboxylate ion is negatively charged and thus not susceptible to further nucleophilic attack.

Studies on Y-substituted phenyl phenyl carbonates have shown that these compounds are significantly more reactive towards alkaline hydrolysis than corresponding benzoates. chemguide.co.uksavemyexams.com The reaction is believed to proceed through a concerted mechanism. savemyexams.com For this compound, the presence of the electron-withdrawing nitrile and phenyl groups is expected to influence the reactivity of the carbonate moiety towards base-catalyzed hydrolysis.

The rate of hydrolysis of organic carbonates is significantly affected by both pH and temperature.

pH: The rate of hydrolysis is generally slowest at a neutral pH and increases under both acidic and basic conditions. epa.gov For many esters, base-catalyzed hydrolysis (saponification) is significantly faster than acid-catalyzed hydrolysis. epa.gov The stability of the cyanohydrin portion of the molecule is also pH-dependent, with decomposition to benzaldehyde (B42025) and hydrogen cyanide being more rapid at neutral or alkaline pH. researchgate.net

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, regardless of the pH. This is because higher temperatures provide the necessary activation energy for the reaction to proceed. researchgate.net

The following table provides illustrative data on the hydrolysis rates of related organic carbonates under various conditions. Due to the lack of specific experimental data for this compound, these values for analogous compounds serve to demonstrate the general principles of how pH and temperature affect carbonate stability.

| Compound | Condition (pH) | Temperature (°C) | Observed Half-life (t½) | Reference |

|---|---|---|---|---|

| Diphenyl Carbonate | 7 | 25 | Rapid | nih.gov |

| Ethylene (B1197577) Carbonate | Catalytic Hydrolysis | 80-95 | Data on reaction rate, not half-life | researchgate.net |

| Alkyl Phenyl Carbonates | 0.4 - 12.5 | 37 | Rates vary widely with structure and pH | nih.gov |

| Dimethyl Carbonate | 3 (mildly acidic) | Not specified | Surprisingly long half-life | stet-review.org |

Thermal Decomposition Processes

Elevated temperatures can induce the thermal degradation of this compound, leading to the cleavage of its covalent bonds and the formation of various smaller molecules.

The thermal decomposition of organic carbonates can proceed through several pathways, depending on the structure of the carbonate and the decomposition temperature. For simple dialkyl carbonates like diethyl carbonate, a primary decomposition pathway involves a first-order reaction that yields an alkene, carbon dioxide, and an alcohol. bts.govresearchgate.net

For more complex carbonates, particularly those containing aromatic rings or other functional groups, the degradation pathways can be more intricate. Studies on polycyanurates, which contain triazine rings formed from cyanate (B1221674) esters, show that thermal degradation begins with hydrocarbon chain scission and cross-linking at temperatures between 400-450°C, followed by the breakdown of the heterocyclic ring at higher temperatures, liberating volatile decomposition products. researchgate.net While not a direct analogue, this suggests that the aromatic and nitrile components of this compound could influence its thermal degradation behavior. The thermal stability of metal carbonates is also known to be influenced by the properties of the associated cation. savemyexams.com

The products formed during the thermal decomposition of organic carbonates can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS). epa.govresearchgate.net

For diethyl carbonate, thermal decomposition at temperatures below 1100 K primarily produces ethylene (C₂H₄), carbon dioxide (CO₂), and ethanol (B145695) (C₂H₅OH). bts.govresearchgate.net At higher temperatures, the product mixture becomes more complex, with the formation of hydrogen (H₂), carbon monoxide (CO), methane (B114726) (CH₄), and ethane (B1197151) (C₂H₆), likely due to radical reactions from the decomposition of ethanol. bts.gov

Given the structure of this compound, its thermal decomposition is expected to yield a mixture of products. Based on the degradation patterns of related compounds, potential thermal degradation products could include:

From the ethyl carbonate moiety: Ethylene, carbon dioxide, and ethanol.

From the cyano(phenyl)methyl moiety: Benzaldehyde, hydrogen cyanide, and other aromatic fragments.

The following table summarizes the identified thermal degradation products for related organic carbonates. This information provides a basis for predicting the likely decomposition products of this compound.

| Compound Class | Decomposition Temperature | Identified Degradation Products | Reference |

|---|---|---|---|

| Diethyl Carbonate | < 1100 K | Ethylene, Carbon Dioxide, Ethanol | bts.govresearchgate.net |

| Diethyl Carbonate | > 1100 K | Ethylene, Carbon Dioxide, Ethanol, Hydrogen, Carbon Monoxide, Methane, Ethane | bts.govresearchgate.net |

| Polycyanurates (from cyanate esters) | > 450 °C | Volatile cyanate-ester decomposition products, char residue | researchgate.net |

| Metal Carbonates (e.g., Copper Carbonate) | ~290 °C | Metal Oxide, Carbon Dioxide | researchgate.net |

Oxidative Stability in Synthetic Environments

The oxidative stability of this compound is a key factor in its application and persistence in synthetic environments. While specific, direct studies on the oxidative degradation of this exact molecule are not extensively documented in publicly available literature, its structural motifs—an α-cyano ester and a carbonate group—provide a basis for predicting its behavior.

The core structure, an α-cyanophenylacetic acid ester, is susceptible to oxidation, particularly at the benzylic carbon, which is activated by both the phenyl and the cyano groups. In the presence of strong oxidizing agents, this position is a likely site for initial attack, potentially leading to the formation of a ketone or further cleavage of the molecule.

The carbonate moiety itself can undergo oxidative cleavage, a process that involves the breaking of carbon-oxygen bonds. While carbonates are generally more stable to oxidation than other functional groups, under harsh oxidative conditions, degradation can occur. The presence of the electron-withdrawing cyano and phenyl groups can influence the reactivity of the carbonate linkage.

Table 6.3.1: Predicted Oxidative Degradation Products of this compound

| Reactant | Predicted Major Degradation Products | Potential Minor Degradation Products |

| Strong Oxidizing Agents (e.g., KMnO₄, O₃) | Benzoic acid, Ethyl formate, Carbon dioxide | Benzoyl cyanide, Ethyl chloroformate |

| Mild Oxidizing Agents | Benzoylformic acid ethyl ester | Mandelonitrile (B1675950) |

It is important to note that the specific degradation pathway and the resulting products will be highly dependent on the nature of the oxidizing agent, the reaction conditions (temperature, solvent), and the presence of any catalysts.

Photochemical Stability and Degradation

The photochemical stability of this compound is influenced by the chromophores present in the molecule, namely the phenyl group and the carbonyl group of the carbonate. These groups can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions.

The photochemistry of esters, in general, can proceed through several pathways, including Norrish Type I and Type II reactions. For this compound, the presence of the phenyl group suggests that π-π* transitions will be a primary mode of UV absorption. Upon excitation, the molecule can undergo a variety of photochemical transformations.

One potential degradation pathway involves the homolytic cleavage of the bond between the benzylic carbon and the carbonate oxygen. This would generate a stabilized benzylic radical and a carbonate radical. These reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.

Another possibility is intramolecular rearrangement or elimination reactions following photoexcitation. The specific pathways would be dictated by the excited state's geometry and electronic distribution.

Table 6.4.1: Potential Photochemical Degradation Products of this compound

| Irradiation Wavelength | Potential Primary Photoproducts | Potential Secondary Photoproducts |

| UV-C (200-280 nm) | Phenyl(cyano)methyl radical, Ethyl carbonate radical | Toluene, Benzonitrile, Ethanol, Carbon dioxide |

| UV-B (280-315 nm) | Isomeric rearrangement products | Polymerization products |

The quantum yield of photodegradation and the distribution of photoproducts would be influenced by factors such as the solvent, the presence of photosensitizers or quenchers, and the intensity and wavelength of the incident light. Without specific experimental data, these pathways remain predictive.

Q & A

Q. Basic

- ¹H NMR : The ethyl carbonate group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂), while the cyano(phenyl)methyl group exhibits aromatic protons (7.3–7.5 ppm) and a singlet for the benzylic CH adjacent to the cyano group (~4.8 ppm) .

- IR : Strong absorbance at ~1745 cm⁻¹ (carbonyl C=O) and ~2250 cm⁻¹ (C≡N stretch) confirms functional groups .

- MS : Molecular ion [M+Na]⁺ at m/z 246.1 (calculated for C₁₁H₁₁NO₃Na) and fragmentation patterns (e.g., loss of ethoxy group) validate the structure .

Advanced

²D NMR (e.g., HSQC, HMBC) can assign quaternary carbons and confirm connectivity. For example, HMBC correlations between the benzylic proton and the carbonyl carbon verify ester linkage. High-resolution MS (HRMS) with ±2 ppm accuracy resolves isotopic patterns, distinguishing from isomers like phenyl-substituted analogs .

What methodologies address contradictory data on the compound’s hydrolytic stability?

Basic

Hydrolytic stability is pH-dependent. Accelerated degradation studies in buffered solutions (pH 1–13) at 40°C, monitored via HPLC, reveal maximum stability at neutral pH (t₁/₂ > 200 hours). Acidic/basic conditions (pH <3 or >11) degrade the ester within hours, confirmed by quantifying cyano(phenyl)methanol via GC-MS .

Advanced

Isotope-labeling (e.g., ¹⁸O-water) combined with LC-MS/MS identifies hydrolysis mechanisms. For similar carbonates, alkaline hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, while acidic hydrolysis involves protonation of the ester oxygen . Computational models (QM/MM) predict activation energies, aligning with experimental Arrhenius plots .

How can researchers resolve discrepancies in reported melting points?

Basic

Contradictory melting points (e.g., 58–60°C vs. 65–68°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting multiple endotherms. Recrystallization from ethyl acetate/hexane (1:3) yields the thermodynamically stable form .

Advanced

Single-crystal X-ray diffraction (SC-XRD) determines the dominant crystalline phase. For example, a meta-substituted analog showed a 5°C variation due to π-stacking differences in orthorhombic vs. monoclinic lattices . Pairing DSC with variable-temperature XRD confirms phase transitions.

What computational tools predict the compound’s reactivity in nucleophilic environments?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for reactions like aminolysis. For cyano-substituted esters, the electron-withdrawing cyano group lowers the LUMO energy of the carbonyl, increasing susceptibility to nucleophilic attack . Molecular dynamics simulations (MD) in explicit solvent (e.g., acetonitrile) reveal solvation effects on reaction barriers .

Which chromatographic methods ensure purity ≥99% for pharmacological studies?

Basic

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min achieves baseline separation. UV detection at 254 nm quantifies impurities <0.1% .

Advanced

Chiral HPLC (Chiralpak IA column) resolves enantiomeric impurities if asymmetric synthesis is employed. Ultra-performance convergence chromatography (UPC²) with supercritical CO₂ reduces run times by 60% while maintaining resolution .

How does the electron-withdrawing cyano group influence the compound’s electronic structure?

Advanced

Cyano groups decrease electron density on the adjacent methyl carbon, confirmed by Natural Bond Orbital (NBO) analysis. This polarization enhances the electrophilicity of the ester carbonyl, validated by Hammett substituent constants (σₚ = +0.66 for –CN) . Electrochemical studies (cyclic voltammetry) show a 150 mV anodic shift in reduction potential compared to non-cyano analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.